Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Pharmaceutical Intermediates Antihistamine Synthesis Bilastine

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate (CAS 154825-97-5), also systematically named methyl 2-(4-bromophenyl)-2-methylpropanoate, is a brominated aryl isobutyrate ester with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol. It is a colorless to pale yellow liquid at room temperature with a reported density of approximately 1.337–1.360 g/mL and a boiling point near 290°C at 760 mmHg.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 154825-97-5
Cat. No. B014716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-bromophenyl)-2,2-dimethylacetate
CAS154825-97-5
SynonymsMethyl 2-(4-Bromophenyl)-2-methylpropanoate;  2-(4-Bromophenyl)-2-methylpropionic Acid Methyl Ester
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)Br)C(=O)OC
InChIInChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3
InChIKeyJTYDXPPFLQSEAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate (CAS 154825-97-5): Chemical Identity and Core Procurement Specifications


Methyl 2-(4-bromophenyl)-2,2-dimethylacetate (CAS 154825-97-5), also systematically named methyl 2-(4-bromophenyl)-2-methylpropanoate, is a brominated aryl isobutyrate ester with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol [1][2]. It is a colorless to pale yellow liquid at room temperature with a reported density of approximately 1.337–1.360 g/mL and a boiling point near 290°C at 760 mmHg [2]. The compound is primarily utilized as a key synthetic intermediate in pharmaceutical manufacturing, most notably in the convergent synthesis of the second-generation, non-sedating antihistamine Bilastine .

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate: Why Halogen or Aryl Ester Swaps Are Scientifically Unjustified


While this compound belongs to the broader class of α,α-dimethyl arylacetic acid esters, simple substitution with alternative halogenated analogs (e.g., chloro or fluoro derivatives) or even the free carboxylic acid form is not functionally equivalent. The specific para-bromine substitution provides a unique steric and electronic profile essential for its designated role as a building block, particularly in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) . Furthermore, the methyl ester protects the carboxylic acid moiety, enabling subsequent chemoselective transformations (such as nucleophilic substitutions or metal-halogen exchange at the aryl bromide site) that would be compromised with the free acid . In the specific context of Bilastine API manufacturing, this exact bromo-ester intermediate has been validated in patented synthetic routes; substituting it with a structurally similar but distinct analog would constitute a new, unvalidated synthetic pathway, introducing significant risk to yield, impurity profile, and regulatory compliance [1].

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate: Quantitative Evidence for Differential Scientific and Industrial Selection


Validated Synthetic Utility: Direct Precursor in Bilastine API Manufacturing

This compound is a documented, direct precursor to 2-(4-bromophenyl)-2-methylpropanoic acid, a critical intermediate in the convergent synthesis of the second-generation antihistamine Bilastine [1]. A generic analog, such as the corresponding free acid, would bypass a necessary protection/deprotection sequence, altering the validated industrial process. The ester is specifically designed for base hydrolysis to generate the acid in situ or as a discreet step, a key differentiator in the patented Bilastine synthesis pathway [1].

Pharmaceutical Intermediates Antihistamine Synthesis Bilastine API Manufacturing

Purity and Supply Chain Reliability: High-Purity Grade for Demanding Applications

Commercial vendors offer this compound at certified purities of 98% to 99% . This contrasts with the availability of its closest analog, the free acid (CAS 32454-35-6), which is often supplied at lower purities or as a research-grade material . The methyl ester's higher purity specification is crucial for minimizing side reactions and simplifying downstream purification in multi-step API synthesis.

Procurement Specification Purity Analysis Quality Control Bulk Chemical Supply

Physical Form and Handling Advantages for Industrial Workflow

This compound is a colorless to pale yellow liquid at ambient temperature (20°C), with a melting point of -40°C . In contrast, the free acid analog (2-(4-bromophenyl)-2-methylpropanoic acid) is a solid (typical for carboxylic acids), often described as a crystalline powder [1]. The liquid physical form of the methyl ester offers distinct advantages for industrial-scale chemical processing, including easier and more precise transfer via automated pumping systems, improved solubility in common organic solvents, and avoidance of dust generation during handling, which enhances operator safety.

Physical Form Liquid Handling Process Safety Industrial Workflow

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate: Validated Application Scenarios for Research and Industrial Procurement


GMP API Manufacturing: Validated Intermediate for Bilastine and Related Antihistamines

This scenario directly leverages the evidence of validated synthetic utility. When manufacturing the non-sedating antihistamine Bilastine, this compound is the preferred and patented intermediate for constructing the critical 2-(4-bromophenyl)-2-methylpropanoic acid moiety [1]. Sourcing this exact ester ensures alignment with established, efficient synthetic routes described in patent literature, minimizing regulatory hurdles and maximizing process yield compared to using an unvalidated analog or the free acid [1].

High-Throughput Medicinal Chemistry: Building Block for Suzuki-Miyaura Cross-Coupling

The para-bromine substituent makes this compound an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery [1]. Its liquid form and high purity (≥98%) facilitate precise automated liquid handling, enabling the rapid synthesis of diverse libraries of biaryl compounds for structure-activity relationship (SAR) studies. This is a direct application of its physical and chemical properties.

Process Development and Scale-Up: A Safe, Liquid-Handling Reagent for Multi-Step Synthesis

For process chemists developing scalable routes for new chemical entities (NCEs), the liquid physical form of this methyl ester is a significant advantage. As supported by its melting point (-40°C) and density (1.337-1.360 g/mL) [1], it can be easily transferred and metered in a pilot plant or manufacturing facility using standard equipment, reducing operational complexity and improving safety compared to a solid aryl bromide alternative. Its high commercial purity also simplifies impurity tracking and control during scale-up.

Analytical Method Development and Reference Standard Qualification

Given its role as a key intermediate, this compound (also designated as Bilastine Impurity 65) is essential for developing and validating analytical methods (e.g., HPLC, GC) to monitor both the progress of the Bilastine synthesis and the purity of the final API [1]. Procuring a high-purity (99%) batch ensures accurate quantification and reliable system suitability testing in a regulated quality control (QC) environment.

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